Product packaging for Fluocortolone-d3 Pivalate(Cat. No.:)

Fluocortolone-d3 Pivalate

Cat. No.: B1158573
M. Wt: 463.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fluocortolone (B1672899) and its Derivatives in Glucocorticoid Chemistry

Glucocorticoids are a class of steroid hormones that play vital roles in a wide array of physiological processes, including the regulation of metabolism and immune responses. nih.gov They are characterized by a specific four-ring structure. medchemexpress.com Synthetic glucocorticoids, such as fluocortolone and its derivatives, have been developed to harness and optimize their anti-inflammatory properties for therapeutic purposes. nih.govdrugbank.com

Fluocortolone is a fluorinated corticosteroid that exhibits potent anti-inflammatory effects. drugbank.comcaymanchem.com The addition of a pivalate (B1233124) ester to form fluocortolone pivalate enhances its lipophilicity, which can improve its penetration through biological membranes. These structural modifications are central to the field of medicinal chemistry, where the goal is to enhance the efficacy and delivery of therapeutic compounds. The study of fluocortolone and its derivatives, including isotopically labeled versions, contributes to a deeper understanding of glucocorticoid action and metabolism. nih.gov

Significance of Deuterated Steroids as Stable Isotope Research Probes

Deuterated steroids, including Fluocortolone-d3 (B1158087) Pivalate, are invaluable tools in modern scientific research, offering a non-radioactive method for isotopic labeling.

Advantages of Deuteration in Analytical and Mechanistic Studies

The substitution of hydrogen with deuterium (B1214612) offers several distinct advantages in research:

Internal Standards in Quantitative Analysis : Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantitative assays. clearsynth.comsigmaaldrich.com Because they have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. clearsynth.comsigmaaldrich.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices. clearsynth.com

Metabolic and Pharmacokinetic Studies : Deuterium labeling enables researchers to trace the metabolic fate of a drug or compound within a biological system. acs.org By administering the deuterated compound, scientists can track its absorption, distribution, metabolism, and excretion (ADME) properties, providing critical information for drug development. acs.org

Improved Analytical Sensitivity and Specificity : The mass difference between the deuterated standard and the native analyte allows for clear differentiation in mass spectrometry, reducing signal interference and improving the sensitivity and specificity of the analysis. sigmaaldrich.com

Overview of Fluocortolone-d3 Pivalate as a Key Isotopic Standard in Research

This compound serves as a labeled internal standard for the quantification of fluocortolone pivalate in various analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comingentaconnect.com The presence of three deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled fluocortolone pivalate. pharmaffiliates.com This makes it an essential tool for researchers studying the pharmacokinetics of fluocortolone pivalate and for quality control in pharmaceutical formulations. synzeal.com Its use ensures the accuracy and reliability of analytical data, which is paramount in both preclinical and clinical research settings. clearsynth.com

Interactive Data Table: Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
FluocortoloneC₂₂H₂₉FO₄376.5
Fluocortolone PivalateC₂₇H₃₇FO₅460.6
This compound C₂₇H₃₄D₃FO₅ 463.60

Properties

Molecular Formula

C₂₇H₃₄D₃FO₅

Molecular Weight

463.6

Synonyms

(6α,11β,16α)-21-(2,2-Dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione;  6α-Fluoro-11β-hydroxy-21-trimethylacetoxy-_x000B_16α-(methyl-d3)pregna-1,4-diene-3,20-dione;  Flucortolone-d3 Pivalate;  Fluocortolone-d3 21-Trimethyla

Origin of Product

United States

Advanced Analytical Chemistry Applications of Fluocortolone D3 Pivalate

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.govresearchgate.net In the context of steroid analysis, it provides high sensitivity and selectivity. nih.govresearchgate.net Fluocortolone-d3 (B1158087) pivalate (B1233124) is instrumental in several MS-based applications, enhancing the quality of data obtained from complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govresearchgate.net This hyphenated technique is a cornerstone for the quantitative analysis of drugs and metabolites in biological fluids. nih.govresearchgate.netnih.gov

In quantitative LC-MS/MS analysis, an internal standard is crucial for correcting variations that can occur during sample preparation, injection, and ionization. oup.comwaters.comannlabmed.org Fluocortolone-d3 pivalate, being a stable isotope-labeled (SIL) internal standard, is ideal for this purpose. oup.comwaters.comannlabmed.org Its physicochemical properties are nearly identical to the non-labeled analyte, fluocortolone (B1672899) pivalate, ensuring they behave similarly throughout the analytical process. oup.com This co-elution allows for the accurate quantification of the target analyte by normalizing its signal to that of the known concentration of the internal standard. oup.comannlabmed.org The use of deuterated standards like this compound is a common practice in methods developed for the analysis of corticosteroids and other drugs. sigmaaldrich.com

Table 1: Characteristics of a Typical LC-MS/MS Method for Steroid Analysis

ParameterDetails
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Stable Isotope-Labeled (e.g., this compound)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Detection Multiple Reaction Monitoring (MRM)
Application Quantification of corticosteroids in biological matrices

This table provides a generalized overview of a typical LC-MS/MS setup where a deuterated internal standard like this compound would be used.

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. oup.comwaters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. oup.com Because a SIL internal standard like this compound co-elutes with the analyte, it experiences the same matrix effects. oup.comannlabmed.org By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate and reliable results. annlabmed.org However, it is important to note that significant isotopic effects associated with deuterium (B1214612) labeling can sometimes cause the deuterated standard to elute at a slightly different retention time, which could diminish its ability to fully compensate for matrix effects. nih.govoup.com

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govmdpi.com In an in vitro context, such as studies using cell cultures, this compound can be used as an internal standard in both targeted and untargeted metabolomics profiling. frontiersin.org

In targeted metabolomics , which focuses on quantifying a specific group of known metabolites, this compound would be used to ensure the accurate measurement of corticosteroids and related metabolic pathway intermediates. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like steroids, which often require derivatization to increase their volatility. nih.govnih.gov Deuterated internal standards, including those for steroids, are frequently used in GC-MS to improve the accuracy of quantification. dshs-koeln.deusgs.gov While less common for large molecules like fluocortolone pivalate compared to LC-MS, GC-MS can be employed for the analysis of smaller steroid metabolites. In such cases, a deuterated standard would correct for variability in the derivatization process and potential losses during sample preparation. usgs.gov

Table 2: Comparison of LC-MS/MS and GC-MS for Steroid Analysis

FeatureLC-MS/MSGC-MS
Sample Volatility Not requiredRequired (derivatization often needed)
Sample Preparation Often simplerMore complex (derivatization) nih.gov
Compound Suitability Wide range, including large and non-volatile moleculesVolatile and thermally stable compounds
Internal Standard Use Crucial for matrix effect correction oup.comannlabmed.orgImportant for derivatization and injection variability dshs-koeln.deusgs.gov

This table compares key features of LC-MS/MS and GC-MS in the context of steroid analysis.

High-Resolution Mass Spectrometry for Comprehensive Detection

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of compounds with very similar masses. nih.govnih.gov This capability is particularly valuable in steroid analysis, where numerous isomers and isobars exist. nih.govlcms.cz The use of an internal standard like this compound in HRMS analyses, such as those performed on Orbitrap or time-of-flight (TOF) instruments, further enhances the confidence in both the identification and quantification of target steroids. sciex.comthermofisher.com HRMS can be used in full-scan mode to acquire data for all ions, allowing for retrospective analysis of the data for compounds that were not initially targeted. lcms.cz In this context, the internal standard is essential for ensuring the mass accuracy and stability of the instrument throughout the analysis. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. nih.gov It is particularly useful for the structural elucidation of complex organic molecules like corticosteroids. hyphadiscovery.com NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure. nih.govhyphadiscovery.com

Deuterium (²H) labeling, the substitution of hydrogen (¹H) with its heavier isotope, is a valuable tool in NMR spectroscopy for several reasons. thalesnano.com The introduction of deuterium into a molecule can simplify complex ¹H NMR spectra by removing specific proton signals, which aids in signal assignment. studymind.co.uk This technique is instrumental in confirming the structural integrity and determining the position of labeled atoms within a molecule. rsc.org

In the context of this compound, the deuterium atoms serve as isotopic labels. While ¹H NMR is limited for highly deuterated compounds due to weak residual proton signals, ²H NMR becomes a powerful alternative for structure verification and determining the extent of deuteration. sigmaaldrich.com The chemical shifts in ¹H and ²H NMR are very similar for a given molecule and its deuterated isotopomer, allowing for straightforward spectral interpretation. sigmaaldrich.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are central to NMR-based structure elucidation, enabling the identification of C-H bond pairs and linking different parts of the molecule. nih.gov

The stereochemistry of a molecule, or the three-dimensional arrangement of its atoms, is crucial to its biological activity. NMR spectroscopy, particularly when combined with deuterium labeling, is a powerful method for stereochemical analysis. worldscientific.com Deuterated compounds can be used as probes to investigate the stereochemistry of molecules, including the differentiation of enantiomers and diastereomers. rsc.orgjeol.com

The use of chiral aligning media in NMR allows for the differentiation of enantiotopic directions in deuterated prochiral molecules based on differences in residual quadrupolar couplings. rsc.org This technique can be applied to investigate the stereochemical details of molecules like this compound. Furthermore, deuterium labeling can induce changes in the NMR spectrum that allow for the quantification of different stereoisomers. jeol.com For instance, the deuteration of a chiral center can lead to the splitting of signals in the ¹³C NMR spectrum, providing evidence of the presence of different diastereomers. jeol.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. scribd.com These methods are widely used in the pharmaceutical industry for quality control and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the analysis of corticosteroids like Fluocortolone Pivalate. researchgate.netoup.com It is a versatile technique used for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govsigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of corticosteroids. scribd.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Several studies have focused on developing and validating RP-HPLC methods for the determination of Fluocortolone Pivalate and its related esters.

One validated method for the separation and determination of fluocortolone pivalate and fluocortolone hexanoate (B1226103) in suppositories utilizes a Supelcosil LC-18 column with a mobile phase of methanol-acetonitrile-water-glacial acetic acid (17:46:37:0.4 v/v/v/v) at a flow rate of 3.0 ml/min, with UV detection at 238 nm. nih.govsigmaaldrich.com The validated range for fluocortolone pivalate was 15-305 micrograms/ml. nih.govsigmaaldrich.com Another study optimized HPLC conditions for quantifying Fluocortolone Pivalate in pharmaceutical preparations, determining the optimal mobile phase to be a mixture of methanol (B129727), water, and acetic acid (71.6:26.4:2 v/v/v) at a flow rate of 1.3 mL/min with UV detection at 240 nm. patsnap.com

A study also developed a method for the simultaneous determination of dibucaine (B1670429) HCl, fluocortolone pivalate, and fluocortolone caproate using an experimental design approach to optimize the HPLC conditions. patsnap.com

Table 1: HPLC Method Parameters for Fluocortolone Pivalate Analysis

ParameterMethod 1 nih.govsigmaaldrich.comMethod 2 patsnap.com
Column Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm)C₁₈ reversed-phase (250 × 4.6 mm, 5 μm)
Mobile Phase Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4 v/v/v/v)Methanol:Water:Acetic Acid (71.6:26.4:2 v/v/v)
Flow Rate 3.0 mL/min1.3 mL/min
Detection UV at 238 nmUV at 240 nm
Validated Range 15-305 µg/mL10–200 μg/mL
Retention Time Not Specified8.2 minutes

Semi-preparative liquid chromatography is a valuable technique for isolating and purifying impurities from a sample for further structural characterization. waters.com This is a crucial step in drug development and quality control to ensure the safety and efficacy of a pharmaceutical product.

In the context of related corticosteroids, three previously unknown impurities in clocortolone (B1669192) pivalate were successfully isolated using semi-preparative LC. nih.gov These isolated impurities were then identified using NMR and mass spectrometry. nih.gov Similarly, semi-preparative LCMS has been used to isolate products in synthetic chemistry. google.com The use of techniques like large volume injections and focused gradients in preparative chromatography can significantly improve the efficiency of impurity isolation. waters.com

Optimization of Chromatographic Parameters through Experimental Design

The development of robust and efficient analytical methods for quantifying corticosteroids like Fluocortolone Pivalate necessitates a systematic approach to optimize chromatographic conditions. Experimental design methodologies offer a powerful framework for this purpose, allowing for the simultaneous evaluation of multiple factors to identify the optimal separation parameters efficiently. benthamdirect.comresearchgate.net This approach is superior to the traditional one-factor-at-a-time method, as it reveals interactions between variables and provides a more comprehensive understanding of the chromatographic system. researchgate.net

A key example of this application is the development of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Fluocortolone Pivalate, Fluocortolone Caproate, and Dibucaine HCl in pharmaceutical preparations. benthamdirect.comingentaconnect.com Researchers employed a central composite design (CCD), a type of response surface methodology, to systematically optimize the critical parameters influencing the separation. benthamdirect.compatsnap.com

The experimental design involved investigating three independent variables at five distinct levels. benthamdirect.compatsnap.com The factors chosen for optimization were the mobile phase composition (specifically the ratio of methanol to water), the flow rate, and the concentration of acid in the mobile phase. benthamdirect.compatsnap.com A total of 20 experiments were conducted to map the response surface and determine the conditions that yielded the best separation. benthamdirect.com

Table 1: Factors and Levels for HPLC Optimization via Central Composite Design

Factor Level 1 Level 2 Level 3 Level 4 Level 5
Mobile Phase Ratio (Methanol:Water) --- --- Varied --- ---
Flow Rate (mL/min) --- --- Varied --- ---

| Acid Amount in Mobile Phase (%) | --- | --- | Varied | --- | --- |

Note: The specific values for each level in the 20-run experiment were part of the detailed statistical design used by the researchers. benthamdirect.com

The analysis of the experimental results led to the identification of an optimal set of conditions for the isocratic elution of the compounds. benthamdirect.com The optimized parameters provided a rapid, sensitive, and accurate method for the quantification of Fluocortolone Pivalate and other active ingredients in complex matrices like ointments and suppositories. benthamdirect.comingentaconnect.com The final validated chromatographic conditions are detailed below.

Table 2: Optimized HPLC Parameters for Fluocortolone Pivalate Analysis

Parameter Optimal Condition
Mobile Phase Methanol : Water : Acetic Acid (71.6 : 26.4 : 2, v/v/v) benthamdirect.com
Elution Mode Isocratic benthamdirect.com
Flow Rate 1.3 mL/min benthamdirect.com
Detection UV at 240 nm benthamdirect.com

| Column Type | C18 (Octadecyl silica) nih.gov |

Note: While the study focused on Fluocortolone Pivalate, these conditions are directly applicable for this compound, as the deuterium labeling results in negligible changes to chromatographic behavior in reversed-phase HPLC.

This systematic optimization using an experimental design ensures the robustness and reliability of the analytical method, which is a critical requirement in pharmaceutical quality control. researchgate.net

Compound Reference Table

Compound Name
Dibucaine HCl
Fluocortolone Caproate
Fluocortolone Pivalate

Metabolic Pathways and Biotransformation Research Utilizing Deuterated Fluocortolone Pivalate

Investigation of Steroid Metabolism Mechanisms (In Vitro Systems)

In vitro systems are essential for dissecting the complex processes of steroid metabolism. They provide a controlled environment to study specific enzymatic reactions without the complexities of a whole organism. The use of deuterated analogs like Fluocortolone-d3 (B1158087) Pivalate (B1233124) significantly enhances the precision and clarity of these studies.

Application of Stable Isotopes in Tracing Metabolic Fates

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), into a drug molecule like Fluocortolone (B1672899) Pivalate creates a "heavy" version of the compound that is chemically identical in its biological activity but can be distinguished by mass spectrometry. nih.govsymeres.com This labeling allows researchers to trace the journey of the drug and its metabolites through various biological systems. nih.govsymeres.com

When Fluocortolone-d3 Pivalate is introduced into an in vitro system, its metabolites will also carry the deuterium label. This makes them easily identifiable against the background of other molecules. researchgate.net The kinetic isotope effect, where the bond between carbon and deuterium is stronger and breaks more slowly than a carbon-hydrogen bond, can also provide insights into reaction mechanisms. informaticsjournals.co.in This effect can sometimes slow down metabolism at the site of deuteration, potentially altering the metabolic profile. informaticsjournals.co.innih.gov

Key applications of stable isotope tracing with this compound include:

Identification of Metabolites: By tracking the mass shift corresponding to the deuterium label, novel and previously unknown metabolites can be confidently identified.

Elucidation of Metabolic Pathways: The sequential appearance of labeled metabolites helps to map the metabolic cascade, revealing the primary and secondary routes of biotransformation.

Reaction Mechanism Studies: The kinetic isotope effect can help determine the rate-limiting steps in enzymatic reactions, providing clues about the enzyme's catalytic mechanism. symeres.comnih.gov

Differentiation of Endogenous and Exogenous Metabolites (In Vitro)

A significant challenge in steroid metabolism research is distinguishing between the metabolites of an administered drug (exogenous) and the structurally similar steroids that the body produces naturally (endogenous). mdpi.comrsc.org This is particularly pertinent for corticosteroids, which are synthetic analogs of endogenous hormones.

The use of this compound elegantly solves this problem in vitro. Any steroid metabolite detected that contains the deuterium label can be unequivocally attributed to the metabolism of the administered drug. ascopubs.org This is because naturally occurring steroids will not have this isotopic signature.

Gas chromatography/combustion/isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique that can differentiate between endogenous and exogenous steroids by measuring the ratio of carbon-13 to carbon-12. mdpi.comresearchgate.net However, for compounds specifically labeled with deuterium like this compound, standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective in distinguishing the labeled metabolites from their unlabeled endogenous counterparts. ascopubs.org

In Vitro Biotransformation Technologies for Corticosteroids

A variety of in vitro tools are available to study the biotransformation of corticosteroids. These systems range from whole cells to isolated enzymes, each offering unique advantages for metabolic research.

Hepatocyte-Based Metabolism Studies (Primary, Cultured, Cryopreserved)

The liver is the primary site of drug metabolism in the body. pelobiotech.com Therefore, hepatocytes, the main cell type in the liver, are considered the "gold standard" for in vitro metabolism studies. pelobiotech.comnih.gov They contain a full complement of drug-metabolizing enzymes and cofactors, providing a cellular environment that closely mimics the in vivo situation. pelobiotech.comfrontiersin.org

Researchers can use different types of hepatocytes for these studies:

Primary Hepatocytes: Freshly isolated from liver tissue, they provide the most physiologically relevant data but have a limited lifespan. nih.gov

Cultured Hepatocytes: These cells are maintained in culture for longer periods, allowing for more extended experiments. However, they may lose some of their metabolic capacity over time. nih.gov

Cryopreserved Hepatocytes: These are frozen and stored for later use, offering convenience and the ability to conduct experiments over a longer timeframe.

Utilization of Subcellular Fractions (Microsomes, Cytosols) in Metabolic Research

To investigate the specific enzymes responsible for metabolism, researchers often use subcellular fractions isolated from hepatocytes. gfmer.ch

Microsomes: These are vesicles formed from the endoplasmic reticulum and contain the majority of the cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolism of many drugs, including steroids. nih.govnih.govportlandpress.com Studies with liver microsomes can pinpoint which CYP isoforms are involved in metabolizing Fluocortolone Pivalate. nih.govnih.gov

Cytosol: This is the soluble fraction of the cell cytoplasm and contains various phase II enzymes, such as sulfotransferases and dehydrogenases. gfmer.chnih.govnih.gov Incubating this compound with cytosol can help identify the conjugation reactions it undergoes.

By using these fractions separately or in combination, a detailed picture of the enzymatic machinery responsible for the biotransformation of Fluocortolone Pivalate can be constructed.

Purified and Heterologously Expressed Drug-Metabolizing Enzymes for Kinetic Studies

For the most detailed understanding of enzyme kinetics, purified or heterologously expressed enzymes are used. nih.gov This involves isolating a specific drug-metabolizing enzyme or expressing it in a host system (like bacteria, yeast, or insect cells) that does not naturally produce it. nih.gov

This approach allows for the precise measurement of kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the metabolism of this compound by a single enzyme. nih.gov This data is critical for predicting potential drug-drug interactions and understanding how the drug will be handled in individuals with genetic variations in these enzymes. For example, studies have shown that different CYP3A enzymes metabolize corticosteroids at varying rates. nih.gov

Kinetic Isotope Effects in Steroid Biotransformation Studies

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern metabolic research. Replacing hydrogen with its heavier, stable isotope, deuterium, provides a powerful tool for elucidating reaction mechanisms and altering pharmacokinetic profiles through a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. chem-station.com Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken instead. nih.govresearchgate.net

In the context of steroid biotransformation, this effect is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP) family. researchgate.netportico.org These enzymes frequently catalyze oxidative reactions that begin with the abstraction of a hydrogen atom. By strategically placing deuterium atoms at sites susceptible to metabolic attack, researchers can slow down the rate of metabolism. nih.govchem-station.com This approach has been successfully used to investigate the metabolism of various drugs and to develop "heavy drugs" with improved pharmacokinetic properties, such as a longer half-life. wikipedia.orgchem-station.com

Research on deuterated steroids has provided significant insights. For instance, studies on the Δ1-dehydrogenation of 3-ketosteroids, a key reaction in both steroid degradation and the synthesis of steroid drugs, have utilized KIE to reconcile mechanistic hypotheses with experimental data. acs.orguj.edu.pl Similarly, the use of deuterated analogs like 4-androstene-3,17-dione-19-d3 (B1503791) helps researchers probe the steric and electronic effects of isotopic substitution on enzymatic reactions, such as those catalyzed by aromatase (CYP19A1). For this compound, deuteration is expected to reduce the rate of its metabolic degradation, particularly in reactions mediated by CYP enzymes, offering a clearer picture of its primary metabolic pathways by modulating the formation rates of its various metabolites. researchgate.net

Table 1: Impact of Deuteration on Steroid Metabolism via Kinetic Isotope Effect (KIE)

Parameter Effect of Deuteration (C-H to C-D) Rationale Research Application Example
Bond Strength Increased The C-D bond has a lower zero-point energy and is stronger than the C-H bond. chem-station.com Fundamental principle underlying KIE.
Metabolic Rate Decreased (for reactions involving C-D bond cleavage) Higher activation energy is required to break the stronger C-D bond. nih.govresearchgate.net Slowing cytochrome P450-mediated metabolism of drug candidates. portico.org
Drug Half-Life Potentially Increased Slower metabolism leads to reduced clearance and longer persistence in the body. wikipedia.orgresearchgate.net Development of deuterated drugs like deutetrabenazine. chem-station.comresearchgate.net

| Metabolic Pathway | Potential Shift | Slowing one metabolic pathway can make alternative pathways more prominent. chem-station.com | Altering a drug's metabolism to reduce potential drug-drug interactions. portico.org |

Analysis of Biotransformation Products and Metabolites (e.g., Glucuronide and Sulfate (B86663) Conjugates in General Steroid Metabolism)

The biotransformation of corticosteroids like fluocortolone is a critical process that converts the lipophilic parent compound into more hydrophilic, excretable metabolites. This typically occurs in two phases. Following initial Phase I reactions (such as oxidation, reduction, or hydrolysis), steroids undergo Phase II conjugation reactions. nih.gov The most common conjugations for steroids are with glucuronic acid, forming glucuronide conjugates, and with sulfate, forming sulfate conjugates. nih.govwada-ama.org These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, significantly increase the water solubility of the steroid, facilitating its elimination from the body, primarily via urine. nih.govunige.ch

The analysis of these conjugated metabolites is essential for understanding the complete metabolic profile of a steroid. Historically, this often required an enzymatic hydrolysis step to cleave the conjugate back to the free steroid (aglycone) before analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov However, this approach can be inefficient, particularly for sulfate conjugates, and results in the loss of information about the original conjugated form. wada-ama.orgwada-ama.org

Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized the analysis of steroid metabolites. wada-ama.orgwur.nl LC-MS/MS allows for the direct detection and quantification of intact glucuronide and sulfate conjugates in biological matrices like urine. wada-ama.orgunige.ch This "direct analysis" approach preserves the structural information of the Phase II metabolites, providing a more accurate and comprehensive picture of the metabolic pathways. wada-ama.org For this compound, its metabolites would be expected to include deuterated glucuronide and sulfate conjugates. The use of advanced LC-MS/MS methods would enable researchers to identify and quantify these specific metabolites, tracing the metabolic fate of the deuterated steroid and comparing its excretion profile to that of its non-deuterated counterpart. wada-ama.orgwur.nl

Table 2: Common Steroid Conjugates and Analytical Methods

Metabolite Type Conjugation Moiety Purpose of Conjugation Primary Analytical Technique Key Advantage of Technique
Glucuronide Conjugate Glucuronic Acid Increase water solubility for urinary excretion. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Allows direct analysis without prior hydrolysis, preserving metabolite structure. unige.chwada-ama.org

| Sulfate Conjugate | Sulfate Group | Increase water solubility for urinary excretion. nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Overcomes difficulties associated with the inefficient chemical or enzymatic hydrolysis of sulfate esters. wada-ama.orgwada-ama.org |

Impurity Profiling and Degradation Studies of Fluocortolone Pivalate and Analogues

Identification and Structural Characterization of Impurities in Steroid Esters

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. For steroid esters like Fluocortolone (B1672899) Pivalate (B1233124), impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

Analytical Approaches for Impurity Isolation and Characterization

The identification and characterization of impurities in complex molecules such as steroid esters necessitate the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary tools for the separation and detection of impurities. Current time information in Bangalore, IN.researchgate.net These methods offer high resolution and sensitivity, allowing for the detection of even trace amounts of related substances.

For the structural elucidation of isolated impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. synzeal.com NMR provides detailed information about the molecular structure, while HRMS allows for the determination of the elemental composition of the impurities with high accuracy.

Several European Pharmacopoeia (EP) impurities of Fluocortolone Pivalate have been identified and are available as reference standards from various suppliers. synzeal.comvenkatasailifesciences.com These are crucial for the validation of analytical methods and for the accurate quantification of impurities in the drug substance and product.

Table 1: Identified Impurities of Fluocortolone Pivalate

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fluocortolone Pivalate EP Impurity A(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one152-97-6C₂₂H₂₉FO₄376.47
Fluocortolone Pivalate EP Impurity B6α-Hydroperoxy-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoateN/AC₂₇H₃₈O₇474.6
Fluocortolone Pivalate EP Impurity CN/A79884-56-3C₂₇H₃₅FO₅458.6
Fluocortolone Pivalate EP Impurity D6α-Fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregn-4-en-21-yl 2,2-dimethylpropanoateN/AC₂₇H₃₉FO₅462.6
Fluocortolone Pivalate EP Impurity EN/AN/AC₂₇H₃₇FO₅460.6
Fluocortolone Pivalate EP Impurity F6α-Fluoro-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoateN/AC₂₇H₃₇FO₄444.6

Data sourced from various pharmaceutical reference standard suppliers. synzeal.comvenkatasailifesciences.comcleanchemlab.comcleanchemlab.comsynzeal.com

Elucidation of Impurity Formation Mechanisms (e.g., during Synthesis or Storage)

Impurities in Fluocortolone Pivalate can be formed through various mechanisms, either as byproducts of the synthetic process or as degradants during storage.

Synthesis-Related Impurities: The multi-step synthesis of corticosteroids can lead to the formation of structurally related impurities. For instance, incomplete reactions or side reactions can result in impurities with variations in the steroid backbone or the ester side chain. A study on the related compound, clocortolone (B1669192) pivalate, identified impurities arising from alternative reactions during synthesis, providing insight into potential pathways for Fluocortolone Pivalate as well. synzeal.com

Degradation-Related Impurities: During storage, Fluocortolone Pivalate can degrade, leading to the formation of new impurities. The identification of Fluocortolone (Impurity A) suggests that hydrolysis of the pivalate ester is a key degradation pathway. veeprho.com The presence of Impurity B, a hydroperoxy derivative, points towards an oxidative degradation mechanism. cleanchemlab.com The formation of other impurities can be attributed to more complex rearrangements or reactions, often influenced by factors such as light, heat, and humidity.

Degradation Product Analysis of Pivalate Esters

The pivalate ester at the C21 position of Fluocortolone is susceptible to degradation under various stress conditions. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Chemical Degradation Pathways (e.g., Oxidation, Reduction, Hydrolysis, Substitution Reactions)

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance. For Fluocortolone Pivalate, several chemical degradation pathways have been identified.

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of Fluocortolone (Impurity A) and pivalic acid. This is a common degradation pathway for ester-containing corticosteroids.

Oxidation: The steroid nucleus can be oxidized, leading to the formation of various degradation products. The identification of a hydroperoxy derivative (Impurity B) suggests that oxidation is a relevant degradation pathway. cleanchemlab.com Baeyer-Villiger oxidation is a known degradation mechanism for other corticosteroids and could potentially occur in Fluocortolone Pivalate.

Reduction: The ketone functional groups in the steroid ring can be reduced to form corresponding alcohol derivatives.

Substitution: Reactions involving the substitution of functional groups on the steroid ring can also occur.

Photodegradation: Exposure to light can induce degradation. While specific studies on the photostability of Fluocortolone Pivalate are not widely available, photodegradation is a known issue for other corticosteroids, often involving rearrangements of the dienone ring system. nih.gov

Assessment of Chemical Stability in Analytical Research

The chemical stability of Fluocortolone-d3 (B1158087) Pivalate as an analytical standard is paramount for its intended use. While specific stability data for the deuterated compound is not publicly available, the stability of Fluocortolone Pivalate in various solutions has been assessed through the development of stability-indicating HPLC methods. researchgate.net These methods are designed to separate the parent drug from its degradation products, thus allowing for an accurate assessment of its stability over time and under different conditions. The stability of the analytical standard in solution is a critical parameter for ensuring the accuracy and reliability of analytical measurements.

Conformational Analysis and Molecular Interactions of Fluocortolone Pivalate Analogues

Stereochemical Features of the Steroid Nucleus and its Derivatives

The biological activity of steroids is intrinsically linked to their three-dimensional structure. The foundational steroid nucleus is a tetracyclic system of 17 carbon atoms arranged in three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). numberanalytics.com The fusion of these rings creates a rigid and complex architecture with multiple chiral centers, leading to a vast number of possible stereoisomers. numberanalytics.com

Fluocortolone (B1672899) pivalate (B1233124), a synthetic corticosteroid, possesses the characteristic steroid nucleus with specific modifications that enhance its activity. Its systematic name, (6α,11β,16α)-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pivalate, reveals its key stereochemical features. sigmaaldrich.com These include a fluorine atom at the 6α position, a hydroxyl group at the 11β position, and a methyl group at the 16α position. The pivalate (trimethylacetate) ester at the 21-position is a significant modification that increases the molecule's lipophilicity. The stereochemistry at these positions is absolute and critical for the molecule's interaction with its biological target. nih.gov The deuterated analogue, Fluocortolone-d3 (B1158087) Pivalate, incorporates three deuterium (B1214612) atoms, typically in the pivalate group, which serves as a stable isotopic label for quantification studies without significantly altering its stereochemical properties.

Table 1: Key Stereochemical Features of Fluocortolone Pivalate

FeaturePositionStereochemical Configuration
FluorineC6α (alpha)
Hydroxyl GroupC11β (beta)
Methyl GroupC16α (alpha)
Pivalate EsterC21N/A
Ring A/B JunctionC5/C10trans (implied by 5α series)
Ring B/C JunctionC8/C9trans
Ring C/D JunctionC13/C14trans

Molecular Modeling and Computational Chemistry Approaches in Steroid Research

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure-function relationships of steroids. nih.govchemrxiv.org These methods allow researchers to predict and analyze molecular properties, conformational dynamics, and interactions with proteins that are difficult to observe experimentally. tandfonline.com Techniques such as energy minimization and molecular dynamics (MD) simulations are used to generate three-dimensional models of steroids and their receptor complexes. tandfonline.com

For glucocorticoids like fluocortolone analogues, molecular modeling helps elucidate how structural modifications influence binding affinity and biological specificity. royalsocietypublishing.org MD simulations can reveal the flexibility of different parts of the steroid molecule. Studies have shown a correlation between the conformational mobility of the steroid rings and their biological specificity. For instance, potent and specific glucocorticoids tend to have a rigid A-ring, whereas the conformation of the C-ring is more critical for mineralocorticoids. royalsocietypublishing.org This dynamic behavior can be visualized and quantified using computational approaches, providing insights into why certain steroids exhibit mixed functions or higher potency. royalsocietypublishing.org

Quantitative Structure-Activity Relationship (QSAR) studies, often based on molecular quantum similarity measures (MQSM), provide another computational avenue. nih.gov These models correlate the structural or electronic features of a series of steroid molecules with their biological activities, such as receptor binding affinity. nih.gov By analyzing properties derived from the molecules' computed electronic density, QSAR can generate predictive models that are valuable in the design of new steroid-based drugs. nih.gov Such computational approaches are crucial for exploring the vast chemical space of potential steroid derivatives and for refining hypotheses about their mechanisms of action before undertaking complex experimental synthesis and testing. tandfonline.comrsc.org

Receptor Binding Studies (In Vitro, Mechanistic Focus on Molecular Interactions)

The biological effects of fluocortolone and its analogues are mediated through their interaction with the glucocorticoid receptor (GR), a protein present in the cytoplasm of virtually all human cells. nih.gov In vitro receptor binding assays are fundamental for quantifying the affinity of a steroid for its receptor and for understanding the initial molecular events that trigger a cellular response. nih.gov

The process begins when the steroid ligand enters the cell and binds to the ligand-binding domain (LBD) of the GR. acs.org This binding event induces a significant conformational change in the receptor protein, causing it to dissociate from a complex of chaperone proteins. nih.gov The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govrbht.nhs.uk This binding modulates the transcription of target genes, leading to the anti-inflammatory and immunosuppressive effects associated with glucocorticoids. nih.gov

The affinity of a steroid for the GR is a key determinant of its potency. In vitro competitive binding assays are used to determine the relative binding affinity (RBA) of various corticosteroids compared to a standard, such as dexamethasone (B1670325). nih.gov Studies have demonstrated that topically active glucocorticoids, including analogues structurally related to fluocortolone, often possess a higher affinity for the GR than dexamethasone itself. nih.gov For example, mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596) show significantly higher RBA values. nih.gov This high affinity is the result of specific molecular interactions within the LBD's binding pocket, including hydrogen bonds and van der Waals forces, which stabilize the ligand-receptor complex. plos.org

Recent research also indicates that glucocorticoid signaling can be modulated by interactions between the GR and other nuclear receptors, such as the mineralocorticoid receptor (MR). nih.govnih.gov Molecular modeling and co-immunoprecipitation assays have shown that GR and MR can form complexes, which can inhibit GR's interaction with DNA and alter gene expression. nih.govnih.gov The formation of these GR-MR heterodimers can be influenced differently by various therapeutic glucocorticoids, adding another layer of complexity to their mechanism of action. nih.gov

Table 2: Comparative In Vitro Glucocorticoid Receptor (GR) Binding Affinity and Transactivation Potency of Various Corticosteroids

CompoundRelative Binding Affinity (RBA)¹Relative Potency (Transactivation)²
Dexamethasone100100
Budesonide8801030
Triamcinolone Acetonide3501230
Fluticasone Propionate17001430
Mometasone Furoate22004330

¹ RBA is relative to dexamethasone (set at 100). Data reflects the affinity for the recombinant human GR. ² Relative potency in stimulating transcription of a target gene regulated by a glucocorticoid response element, relative to dexamethasone (set at 100). (Data adapted from in vitro studies comparing topically active glucocorticoids. nih.gov)


Role As a Reference Standard in Pharmaceutical and Analytical Sciences

Development and Validation of Analytical Methods using Fluocortolone-d3 (B1158087) Pivalate (B1233124) Standards

The primary application of Fluocortolone-d3 Pivalate is as an internal standard in the development and validation of analytical methods for the precise quantification of fluocortolone (B1672899) pivalate. synzeal.com While methods like reverse-phase high-performance liquid chromatography (HPLC) with UV detection have been validated for the determination of fluocortolone pivalate, the use of a deuterated internal standard is especially crucial for more sensitive and selective techniques like LC-MS/MS, which are often required for analyzing complex biological samples. researchgate.net

In a typical LC-MS/MS method, a known concentration of this compound is added to all samples, including calibration standards and quality control samples, at an early stage of the sample preparation process. researchgate.net Its purpose is to correct for variability that can occur during various stages of the analysis, such as extraction, derivatization, and injection volume, as well as to compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix. researchgate.net

The validation of an analytical method using this compound as an internal standard is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov This validation process assesses several key parameters to ensure the method is reliable and reproducible for its intended purpose. nih.gov

Key Validation Parameters for an LC-MS/MS Method:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Mean accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor should be consistent, with a CV of ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various storage and processing conditions.

This table represents typical parameters and acceptance criteria for bioanalytical method validation.

By using this compound, researchers can achieve a robust analytical method with improved accuracy and precision, as the internal standard closely mimics the behavior of the unlabeled analyte, effectively normalizing for variations. scispace.com

Quality Control and Traceability in Research Material Development

The reliability of any analytical method is fundamentally dependent on the quality of the reference standards used. synzeal.com For this compound, stringent quality control (QC) is essential to confirm its identity, purity, and isotopic integrity before it can be used in regulated studies. A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information on the QC tests performed.

A critical aspect of quality control for a deuterated standard is the assessment of its isotopic purity and the confirmation that it is free from its unlabeled counterpart. researchgate.net The presence of unlabeled fluocortolone pivalate as an impurity in the deuterated standard can lead to artificially inflated results for the analyte of interest. waters.com Therefore, manufacturers must adhere to strict qualification specifications. waters.com

Representative Quality Control Specifications for this compound:

TestMethodSpecification
Appearance Visual InspectionOff-White to Yellow Solid
Identity ¹H NMR, Mass SpectrometryConforms to structure
Chemical Purity HPLC≥ 98%
Isotopic Purity Mass Spectrometry≥ 95% Deuterium (B1214612) Incorporation
Isotopic Distribution Mass SpectrometryReports the percentage of d0, d1, d2, and d3 species. For example: d0 ≤ 0.5%, d1 ≤ 1.5%, d2 ≤ 1.5%, d3 ≥ 96.5%

This table is a representative example based on typical specifications for deuterated reference standards. The data for isotopic distribution is illustrative.

Traceability is another cornerstone of quality assurance for reference materials. It ensures that the measurement of the standard's purity is linked to a recognized national or international standard through an unbroken chain of comparisons, all having stated uncertainties. This provides confidence in the accuracy of the certified value of the reference standard, which is crucial for the comparability and reliability of analytical results over time and across different laboratories.

Compliance with Pharmacopoeial Standards for Deuterated Reference Materials

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish official standards for medicines and their ingredients to ensure their quality. usp.orgmerckmillipore.com These standards are legally binding and essential for pharmaceutical companies to meet regulatory requirements. merckmillipore.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a wide range of chemical reference standards, including isotopically labeled compounds, that are prescribed for use in the Ph. Eur. monographs.

While a specific monograph for this compound may not exist, its use as a reference standard falls under the general guidelines and principles set forth by these pharmacopoeial bodies for the quality control of pharmaceuticals. When a deuterated standard is used in an assay that is part of a regulatory submission, it must meet high standards of purity and characterization.

The Ph. Eur. provides reference standards intended for use in laboratory tests as prescribed in its monographs. The use of an official Ph. Eur. reference standard for the unlabeled compound, Fluocortolone Pivalate, is intended for identification and assay tests. When a deuterated version is used as an internal standard in these or other validated methods, it is expected to be of high purity and thoroughly characterized to ensure it does not compromise the integrity of the analytical results. Regulatory bodies emphasize that the quality of the reference standard directly impacts the quality of the study data. waters.com Therefore, using well-characterized deuterated standards like this compound is a key component of adhering to the principles of Good Laboratory Practice (GLP) and ensuring the reliability of data submitted to regulatory authorities.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Fluocortolone-d3 Pivalate to ensure high isotopic purity?

  • Methodological Answer : Isotopic labeling (deuterium at position d3) requires careful selection of precursors and reaction conditions to avoid isotopic scrambling. Utilize transition-metal-catalyzed C–H bond functionalization (e.g., Rh or Pd with carboxylate cocatalysts) to selectively introduce deuterium at the desired position . Monitor reaction progress via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic integrity. Orthogonal purification methods (e.g., preparative HPLC) are recommended to isolate the deuterated product from unlabeled byproducts .

Q. What analytical techniques are most robust for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Validate the method using deuterated internal standards to correct for matrix effects. For structural confirmation, employ NMR spectroscopy (¹H, ¹³C, and ²H NMR) to distinguish isotopic patterns and verify pivalate ester stability under physiological conditions .

Q. How should stability studies for this compound be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using ICH guidelines (Q1A–Q1E). Prepare buffer solutions across pH 1–9 and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation products via LC-MS and track deuterium retention using isotopic ratio measurements. Compare degradation kinetics with non-deuterated analogs to evaluate isotopic effects on stability .

Advanced Research Questions

Q. What mechanistic insights explain the altered pharmacokinetic profile of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Use isotopic tracer studies (e.g., deuterium kinetic isotope effects, KIE) to assess metabolic pathways. Compare hepatic microsomal incubation data between Fluocortolone and Fluocortolone-d3 to identify enzymatic interactions (e.g., CYP450 isoforms). Computational modeling (density functional theory, DFT) can predict bond dissociation energies and isotopic effects on metabolic cleavage .

Q. How can researchers resolve contradictions in reported glucocorticoid receptor (GR) binding affinities for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., receptor source, ligand concentration, and temperature) across studies. Perform competitive binding assays with radiolabeled dexamethasone as a reference. Use surface plasmon resonance (SPR) to measure real-time binding kinetics and validate results with molecular docking simulations to identify structural impacts of deuterium substitution .

Q. What strategies mitigate batch-to-batch variability in deuterium enrichment during this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor deuterium incorporation in real time (e.g., inline FTIR or Raman spectroscopy). Optimize catalytic systems (e.g., Pd/Cu cocatalysts with carboxylate ligands) to enhance isotopic selectivity. Statistical experimental design (e.g., factorial DOE) can identify critical process parameters affecting yield and purity .

Q. How do in vitro and in vivo models differ in evaluating the anti-inflammatory efficacy of this compound?

  • Methodological Answer : Compare in vitro assays (e.g., NF-κB inhibition in macrophages) with murine models of inflammation (e.g., carrageenan-induced paw edema). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue distribution (measured via LC-MS/MS) with efficacy endpoints. Address interspecies metabolic differences by cross-referencing human hepatocyte data .

Methodological Frameworks for Research Design

  • PICOT Framework : Define research questions by specifying P opulation (e.g., cell lines, animal models), I ntervention (this compound dose), C omparison (non-deuterated analog), O utcome (e.g., receptor binding, metabolic half-life), and T imeframe (acute vs. chronic exposure) .
  • FINER Criteria : Ensure questions are F easible (resource availability), I nteresting (mechanistic novelty), N ovel (unexplored isotopic effects), E thical (animal welfare compliance), and R elevant (therapeutic implications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.